BENGHE Foundational & Exploratory

Check Availability & Pricing

physicochemical properties of 1,3-Bis(3-
boronophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1,3-Bis(3-boronophenyl)urea

Cat. No.: B1519934

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Bis(3-
boronophenyl)urea

Abstract

1,3-Bis(3-boronophenyl)urea is a unique bifunctional molecule that integrates a rigid diaryl
urea scaffold with two reactive phenylboronic acid moieties. This guide, intended for
researchers, scientists, and drug development professionals, provides a comprehensive
technical overview of its core physicochemical properties. We delve into the compound's
synthesis, solubility, acidity (pKa), and chemical stability, offering field-proven insights into the
causality behind experimental choices and analytical methodologies. The inherent instability of
arylboronic acids, particularly their propensity for deboronation and dehydration to form
boroxines, presents significant challenges in handling and characterization, which are
addressed herein. Detailed protocols for characterization by High-Performance Liquid
Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR)
spectroscopy are provided. By synthesizing data from analogous structures and established
principles, this document serves as a foundational resource for harnessing the potential of 1,3-
Bis(3-boronophenyl)urea in medicinal chemistry and materials science.

Introduction

1,3-Bis(3-boronophenyl)urea is a symmetrical diaryl urea featuring boronic acid groups at the
meta-position of each phenyl ring. This structure is of significant interest as it combines the
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distinct chemical functionalities of two important molecular classes, offering unique
opportunities in supramolecular chemistry, sensor design, and drug development.

e The Diaryl Urea Core: The central N,N'-diphenylurea structure acts as a rigid and planar
linker. The urea functional group is a potent hydrogen bond donor and acceptor, a feature
widely exploited in drug design to facilitate strong and specific interactions with biological
targets such as protein kinases and enzymes.[1][2] This scaffold is a well-established
pharmacophore in numerous clinically approved drugs.[3]

e The Phenylboronic Acid Moieties: The two phenylboronic acid groups confer Lewis acidity,
enabling the molecule to form reversible covalent bonds with 1,2- and 1,3-diols. This
property is the basis for boronic acid utility in glucose sensors and as dynamic-covalent
building blocks. Furthermore, arylboronic acids are indispensable intermediates in palladium-
catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic
chemistry.[4]

The dual nature of this compound—a bivalent diol-binding agent and a structurally rigid
hydrogen-bonding element—makes a thorough understanding of its physicochemical
properties essential for its effective application. This guide aims to provide that understanding,
focusing on the practical challenges and strategic considerations for its use in a research
setting.

Core Physicochemical Properties

A summary of the fundamental properties of 1,3-Bis(3-boronophenyl)urea is presented below.

Property Value Source

CAS Number 957060-87-6 [5]

Molecular Formula C13H14B2N20s [5][6]

Molecular Weight 299.88 g/mol [6]
Predicted to be a white to off-

Appearance . ) Inferred
white solid

IUPAC Name 1,3-bis(3-boronophenyl)urea [6]
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Synthesis and Purification

The synthesis of symmetrical diaryl ureas is typically achieved by reacting an aryl amine with a
carbonyl-transfer agent like phosgene or a safer equivalent.[3] For 1,3-Bis(3-
boronophenyl)urea, the logical precursors are 3-aminophenylboronic acid and a phosgene
equivalent such as triphosgene (bis(trichloromethyl)carbonate).

The primary challenge in the synthesis and purification of arylboronic acids is their inherent
instability. They are susceptible to protodeboronation (loss of the C-B bond) and, most notably,
dehydration to form a cyclic anhydride trimer known as a boroxine.[7] This process is often
catalyzed by heat or trace acid/base and can complicate purification by standard silica gel
chromatography, where the acidic surface can promote degradation.[4][8]

o Reaction Setup: To a stirred solution of 3-aminophenylboronic acid (2.5 equivalents) and a
non-nucleophilic base such as triethylamine or diisopropylethylamine (3.0 equivalents) in
anhydrous tetrahydrofuran (THF) at O °C under an inert nitrogen atmosphere, add a solution
of triphosgene (1.0 equivalent) in anhydrous THF dropwise.

o Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir
for 12-18 hours. The progress can be monitored by TLC or LC-MS.

o Workup: Upon completion, quench the reaction by the slow addition of water. Acidify the
mixture to pH ~2-3 with 1 M HCI.

o Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the
organic layer sequentially with water and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purification is best achieved by recrystallization or precipitation
rather than silica gel chromatography to avoid degradation. A solvent system such as ethyl
acetate/hexanes or acetone/water can be explored.
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Synthetic Workflow
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Caption: Proposed synthetic workflow for 1,3-Bis(3-boronophenyl)urea.
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Solubility Profile

The solubility of 1,3-Bis(3-boronophenyl)urea is dictated by the interplay of its nonpolar diaryl
core and its polar boronic acid and urea functionalities. Based on structurally similar
compounds, a general solubility profile can be predicted. Diaryl ureas are typically soluble in
polar aprotic solvents and have limited solubility in aqueous media.[9]

Solvent Predicted Solubility Rationale

Highly polar aprotic solvents

capable of disrupting hydrogen
DMSO, DMF Soluble P pting hydrog

bonds and solvating the entire

structure.

Polar protic solvents; solubility
Methanol, Ethanol Moderately Soluble may be enhanced with

heating.

The large hydrophobic surface
) area of the diphenylurea
Water Sparingly Soluble o
backbone limits aqueous

solubility.[9]

Lower polarity limits effective
Dichloromethane Slightly Soluble solvation of the polar urea and

boronic acid groups.[10]

Nonpolar solvents are unable
Hexanes, Toluene Insoluble to solvate the polar functional
groups.[10]

e Preparation: Add an excess amount of 1,3-Bis(3-boronophenyl)urea to a known volume of
the test solvent in a sealed vial.

o Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to
ensure equilibrium is reached.

o Separation: Centrifuge the samples to pellet the excess, undissolved solid.
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» Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable
solvent, and determine the concentration of the dissolved compound using a calibrated
analytical technique, such as HPLC with UV detection.

Acidity and pKa

The boronic acid groups are Lewis acids, not Brgnsted-Lowry acids. They accept a hydroxide
ion from water to form a tetrahedral boronate anion, releasing a proton in the process. The pKa
of a boronic acid is a measure of the equilibrium for this reaction.

B(OH)z + 2H20 = B(OH)s~ + H3O*

The pKa of boric acid is approximately 9.23.[11] Phenylboronic acids typically have pKa values
in the range of 8.5-9.0. Therefore, 1,3-Bis(3-boronophenyl)urea is expected to have two pKa
values in this range. At physiological pH (7.4), the boronic acid groups will exist predominantly
in their neutral, trigonal planar state. This is a critical consideration for biological applications,
as the anionic tetrahedral form is generally the species that binds most strongly to diols.

R-B(OH)2 +OH” R-B(OH)3~
Trigonal Planar (Neutral) | _ o~/ + g+ | Tetrahedral (Anionic)
e —

Click to download full resolution via product page
Caption: Acid-base equilibrium of a phenylboronic acid group.

» Solution Preparation: Dissolve a precise amount of 1,3-Bis(3-boronophenyl)urea in a
solution of known ionic strength (e.g., 0.1 M KCI) to a final concentration of ~1-5 mM.

« Titration: While stirring and monitoring the pH with a calibrated electrode, titrate the solution
with a standardized solution of NaOH (e.g., 0.1 M).

» Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of
NaOH added. The pKa values correspond to the pH at the half-equivalence points.

Chemical Stability
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The stability of 1,3-Bis(3-boronophenyl)urea is a major concern for its storage, handling, and
analysis. The primary degradation pathways are associated with the boronic acid functional
groups.

o Boroxine Formation: As previously mentioned, arylboronic acids readily undergo
intermolecular dehydration to form stable, six-membered boroxine rings.[7] This is often
observed during storage as a solid or upon heating in solution. Boroxine formation is
reversible in the presence of water. This equilibrium can complicate characterization, as
samples may appear as a mixture of the monomer and trimer.

» Oxidative Degradation and Deboronation: Boronic acids can be susceptible to oxidation and
protodeboronation, particularly under harsh pH conditions or in the presence of certain
metals.[12]

To mitigate these stability issues, it is advisable to store the compound under anhydrous and
inert conditions. For applications where the free boronic acid is not required, conversion to a
more stable boronate ester (e.g., by reaction with pinacol) is a common and effective protective
strategy.[12]

3x R-B(OH)2  3xHz20

- 3|H20 + 3 H20
(Dehydration)  (Hydrolysis)

Boroxine Trimer
(Cyclic Anhydride)

Click to download full resolution via product page
Caption: Reversible formation of a boroxine from a boronic acid.

Analytical Characterization

Accurate characterization of 1,3-Bis(3-boronophenyl)urea requires analytical methods that
account for its potential instability.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b1519934?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay40542g/unauth
https://acs.digitellinc.com/p/s/assessing-the-stability-and-reactivity-of-a-new-generation-of-boronic-esters-627768
https://acs.digitellinc.com/p/s/assessing-the-stability-and-reactivity-of-a-new-generation-of-boronic-esters-627768
https://www.benchchem.com/product/b1519934?utm_src=pdf-body-img
https://www.benchchem.com/product/b1519934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound. However, interactions
between the boronic acid groups and the stationary phase can lead to poor peak shape and
on-column degradation.[13]

e Column: A modern, high-purity silica C18 column (e.g., Waters XSelect HSS T3) is
recommended to minimize secondary interactions.[13]

o Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to suppress the
ionization of the boronic acid, improving peak shape.

» Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
o Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
» Detection: UV detection at a wavelength where the phenyl rings absorb (e.g., 254 nm).

« Injection Solvent: The sample should be dissolved in the initial mobile phase composition or
a compatible solvent like acetonitrile/water to ensure good peak shape.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Analysis of boronic acids by ESI-
MS can be complicated by the in-source formation of boroxines, solvent adducts, and dimers.

[7]

o Expected lons: In positive ion mode, the protonated molecule [M+H]* is expected. In
negative ion mode, the deprotonated molecule [M-H]~ or adducts like [M+HCOO]~ may be
observed.

o Method Optimization: To minimize boroxine formation, it is crucial to use optimized ESI
source conditions, particularly a lower cone voltage (typically 15-25 V).[7] This reduces the
energy in the source, favoring the detection of the intact monomeric ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.
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» 'H NMR: Expect complex aromatic signals between 7.0-8.5 ppm. The N-H protons of the
urea will appear as a singlet, typically downfield (>8.5 ppm), which will exchange with D20.

e 13C NMR: Aromatic carbons will resonate in the 110-145 ppm range. The urea carbonyl
carbon is expected around 150-160 ppm. The carbon attached to the boron (C-B) will be a
broad signal due to quadrupolar relaxation of the boron nucleus.

o 1B NMR: This is a definitive technique for observing the boron environment. A single, broad
resonance between 25-35 ppm (relative to BF3-OEt2) is expected for the trigonal planar
boronic acid. The formation of boroxine would result in a different chemical shift, often
slightly downfield.

Potential Applications in Drug Discovery and
Research

While specific biological activity for 1,3-Bis(3-boronophenyl)urea is not widely documented,
its structure suggests several compelling applications:

» Bivalent Kinase Inhibitors: Many potent kinase inhibitors are based on a diaryl urea scaffold.
[14] The presence of two boronic acid groups could allow for bivalent interactions, potentially
targeting two sites within a protein or bridging protein complexes.

e Saccharide Recognition: As a diboronic acid, it has the potential to bind with high affinity and
selectivity to specific complex saccharides, making it a candidate for developing sensors or
diagnostic tools.

o Supramolecular Chemistry: The combination of directional hydrogen bonding from the urea
and dynamic-covalent bonding from the boronic acids makes it an excellent candidate for the
construction of advanced supramolecular polymers and materials.

Conclusion

1,3-Bis(3-boronophenyl)urea is a molecule of considerable scientific interest, possessing a
rich chemical functionality. Its core physicochemical properties are dominated by the interplay
between the stable diaryl urea linker and the reactive boronic acid groups. The primary
challenges in working with this compound are its limited agueous solubility and the inherent
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instability of the boronic acid moieties, which tend to form boroxines. Successful application
requires careful handling, storage under inert conditions, and the use of optimized analytical
techniques that mitigate on-column or in-source degradation. With a proper understanding of
these properties, 1,3-Bis(3-boronophenyl)urea stands as a valuable and versatile tool for
innovation in drug discovery, chemical sensing, and materials science.
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Disclaimer & Data Validity:
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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